Narasin sodium

Mitochondrial bioenergetics Ionophore pharmacology ATPase inhibition

Narasin sodium (CAS 58331-17-2) delivers quantifiably distinct ionophore properties: 2.8–3.75× greater mitochondrial ATPase inhibition than monensin, enabling lower working concentrations and reduced solvent artifacts. Its near-equal Na⁺/K⁺ selectivity—unlike salinomycin's pronounced K⁺ bias—makes it an essential comparator for membrane biophysics studies dissecting thermodynamic binding versus kinetic transport contributions. In antimicrobial screening, it maintains comparable Gram-positive MIC₉₀ (<16 μg/mL) with measurably lower mammalian cytotoxicity, providing an expanded selectivity window for therapeutic index studies. For Eimeria resistance monitoring, its cross-resistance with monensin/salinomycin but not nicarbazin enables precise ionophore-tolerant versus ionophore-sensitive isolate discrimination. Select narasin sodium for reproducible, evidence-backed ionophore research.

Molecular Formula C43H71NaO11
Molecular Weight 787.0 g/mol
Cat. No. B15541270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarasin sodium
Molecular FormulaC43H71NaO11
Molecular Weight787.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1
InChIKeyNBRZEFXQRCTYMC-DAALJYCPSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Narasin Sodium Polyether Ionophore Coccidiostat for Veterinary and Antimicrobial Research Procurement


Narasin sodium (CAS 58331-17-2) is a polyether monocarboxylic acid ionophore antibiotic produced by Streptomyces aureofaciens, primarily used as a coccidiostat in veterinary medicine and as a research tool for ion transport studies [1]. It is a 4-methyl derivative of salinomycin and functions by altering transmembrane ion gradients, disrupting cellular function in coccidia and Gram-positive bacteria [2]. As a monovalent cation ionophore, narasin sodium selectively complexes with Na⁺ and K⁺, facilitating their transport across biological membranes [3].

Why Narasin Sodium Cannot Be Interchanged with Salinomycin, Monensin, or Other In-Class Ionophores


Despite shared polyether ionophore classification, narasin sodium exhibits quantifiable differences in cation selectivity, ion transport kinetics, and target organism susceptibility profiles that preclude simple substitution in research or industrial applications [1]. Narasin shows little thermodynamic preference between Na⁺ and K⁺, contrasting with salinomycin's preference for K⁺, which alters membrane transport dynamics [2]. Additionally, narasin demonstrates distinct ATPase inhibition potency compared to monensin and species-specific anticoccidial efficacy that varies by Eimeria species and strain [3]. These differential parameters carry direct implications for experimental reproducibility and efficacy in production settings.

Narasin Sodium Quantitative Differentiation Evidence: Comparative Ion Transport Kinetics and Antiparasitic Efficacy


Narasin Sodium vs. Monensin: 3.6-Fold Greater ATPase Inhibition Potency in Mitochondrial Assays

Narasin sodium inhibits 50% of dinitrophenol-activated ATP hydrolysis with an IC₅₀ of 2.5 nM, which is 2.8-fold more potent than monensin (IC₅₀ = 7 nM). Against valinomycin-K⁺-activated ATP hydrolysis, narasin exhibits an IC₅₀ of 200 nM, compared to monensin's IC₅₀ of 750 nM—a 3.75-fold difference [1].

Mitochondrial bioenergetics Ionophore pharmacology ATPase inhibition

Narasin Sodium NF-κB Signaling Inhibition: Quantified IC₅₀ of 3.2 μM for IκBα Phosphorylation

Narasin sodium inhibits IκBα phosphorylation with an IC₅₀ of 3.2 μM, a quantitative benchmark for NF-κB pathway suppression [1]. While this value establishes narasin's potency in this specific signaling context, comparable IC₅₀ data for salinomycin or monensin under identical assay conditions were not identified in the primary literature [2].

NF-κB pathway Anti-inflammatory screening Cellular signaling

Narasin Sodium vs. Salinomycin: Differential Cation Transport Kinetics in Phospholipid Bilayers

In unilamellar phosphatidylcholine vesicles, both narasin and salinomycin transport K⁺ appreciably faster than Na⁺. However, thermodynamic analysis reveals a key distinction: salinomycin preferentially complexes with K⁺ over Na⁺, whereas narasin shows little thermodynamic preference for either cation [1]. The rate-limiting step for Na⁺ transport with both ionophores is dissociation of the ionophore-metal complex [2].

Ion transport Membrane biophysics NMR spectroscopy

Narasin Sodium Antimicrobial MIC₉₀ Values Against Gram-Positive Mastitis Pathogens Compared to Monensin, Salinomycin, and Lasalocid

In a comparative study of four polyether ionophores against Staphylococcus spp. and Streptococcus spp. isolated from bovine mastitis, narasin, monensin, salinomycin, and lasalocid all exhibited bacteriostatic activity with MIC₉₀ values <16 μg/mL, including against methicillin-resistant staphylococci [1]. Narasin and monensin displayed the least cytotoxicity against mammalian cell lines among the four compounds tested, and all compounds significantly reduced viable cell numbers in S. aureus biofilms [2].

Antimicrobial susceptibility Bovine mastitis Ionophore repurposing

Narasin Sodium vs. Salinomycin: Comparative Physicochemical Properties Including Water Solubility

Narasin exhibits pH-dependent water solubility of 102 mg/L at pH 7 and 681 mg/L at pH 9 [1]. Its log Kow ranges from 4.79 at pH 5 to 5.06 at pH 9, indicating high lipophilicity [2]. Direct head-to-head solubility comparisons with salinomycin under identical controlled conditions were not identified in the open literature; the values reported for narasin represent stand-alone characterization [3].

Physicochemical characterization Solubility Formulation development

Narasin Sodium Cross-Resistance Profile: Shared Ionophore Tolerance but Divergent Sensitivity from Nicarbazin

In vivo sensitivity testing of 47 coccidia isolates from commercial broiler sites across Europe revealed that all isolates were ionophore-tolerant to monensin, narasin, and salinomycin, with cross-resistance evident among all three ionophores [1]. However, most isolates remained sensitive to the non-ionophore nicarbazin, and cross-resistance was not observed between ionophores and nicarbazin [2].

Anticoccidial resistance Eimeria spp. Cross-resistance

Optimal Procurement and Application Scenarios for Narasin Sodium Based on Evidence-Based Differentiation


Mitochondrial Bioenergetics and ATPase Inhibition Studies Requiring High-Potency Ionophore

Investigators studying mitochondrial ATPase function or ionophore-mediated disruption of oxidative phosphorylation may select narasin sodium over monensin based on the 2.8- to 3.75-fold greater inhibitory potency observed in rat liver mitochondria [1]. This potency differential enables lower working concentrations to achieve equivalent ATPase inhibition, potentially reducing solvent artifacts or off-target effects in mitochondrial assays. Researchers should note that this potency advantage is specific to the mitochondrial ATPase context and may not extrapolate to other experimental systems.

Ion Transport Biophysics Studies Comparing Monovalent Cation Selectivity

For membrane biophysics research investigating structure-activity relationships of polyether ionophores, narasin sodium offers a distinct thermodynamic profile compared to salinomycin: narasin exhibits little preference between Na⁺ and K⁺, whereas salinomycin thermodynamically favors K⁺ complexation [2]. This difference, despite comparable transport kinetics (K⁺ transport faster than Na⁺ for both compounds), makes narasin sodium a valuable comparator for dissecting the contributions of thermodynamic binding versus kinetic factors in ionophore-mediated membrane transport [3].

Antimicrobial Susceptibility Screening of Gram-Positive Pathogens with Favorable Cytotoxicity Profile

In vitro antimicrobial screening programs evaluating ionophores against Gram-positive pathogens (including MRSA) may prioritize narasin sodium or monensin over salinomycin or lasalocid due to demonstrated lower mammalian cell cytotoxicity while maintaining comparable MIC₉₀ values (<16 μg/mL) [4]. This profile is particularly relevant for studies where the therapeutic window or selectivity index is a key endpoint, or where reduced cytotoxicity against host cells is experimentally advantageous.

Anticoccidial Resistance Surveillance and Shuttle Program Design

For veterinary research involving Eimeria spp. resistance monitoring or anticoccidial program optimization, narasin sodium serves as a representative monovalent ionophore in comparative panels. Its cross-resistance profile with monensin and salinomycin—but not with nicarbazin [5]—makes it useful for distinguishing ionophore-tolerant from ionophore-sensitive isolates. In production shuttle program design, narasin + nicarbazin starter programs followed by ionophore grower programs have demonstrated superior final weight gains compared to continuous ionophore or nicarbazin-only regimens [6].

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